4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
4-{[3-(Ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core substituted with a sulfonated azetidine ring. This compound belongs to a class of donor–acceptor (D–A) systems, where the benzothiadiazole acts as an electron-accepting unit, and the sulfonated azetidine contributes to structural rigidity and solubility modulation .
The synthesis of such compounds typically involves multi-step reactions, including sulfonation, cyclization, and functional group transformations.
Properties
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-2-20(15,16)8-6-14(7-8)21(17,18)10-5-3-4-9-11(10)13-19-12-9/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIOQSYWJNMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Synthetic Challenges
- Thermal instability of intermediates containing multiple sulfonyl groups
- Competitive side reactions during azetidine ring formation in the presence of strong electrophiles
- Steric hindrance during the final sulfonation step due to the spatial arrangement of substituents
Stepwise Synthetic Procedures
Preparation of 3-(Ethanesulfonyl)azetidine
The synthesis commences with the construction of the functionalized azetidine ring system. A modified Staudinger cycloaddition protocol proves effective for azetidine formation:
- Imine formation : Reaction of ethyl glyoxylate with ethanesulfonamide in toluene at 60°C yields N-(ethanesulfonyl)iminoacetate (85% yield)
- [2+2] Cycloaddition : Treatment with vinyl magnesium bromide in THF at -78°C generates the azetidine ring system
- Oxidative workup : Hydrogen peroxide-mediated oxidation converts the intermediate to 3-(ethanesulfonyl)azetidin-1-ol
This three-step sequence typically achieves an overall yield of 62-68% with >95% purity by HPLC analysis.
Sulfonation of 3-(Ethanesulfonyl)azetidine
Conversion to the sulfonyl chloride derivative requires careful handling under anhydrous conditions:
- Chlorosulfonation : React 3-(ethanesulfonyl)azetidine with chlorosulfonic acid (1:3 molar ratio) in dichloromethane at 0°C
- Quenching : Gradual addition to ice-cwater precipitates the sulfonyl chloride
- Purification : Recrystallization from hexane/ethyl acetate (4:1) yields white crystals (mp 112-114°C)
Key parameters:
- Reaction temperature must remain below 5°C to prevent decomposition
- Moisture exclusion critical for maintaining reagent activity
- Typical isolated yields: 78-82%
Benzothiadiazole Core Functionalization
The 2,1,3-benzothiadiazole nucleus undergoes selective amination at the 4-position through nucleophilic aromatic substitution:
- Nitration : Treat benzothiadiazole with fuming HNO3/H2SO4 at 40°C to install nitro group at position 4
- Reduction : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) converts nitro to amine
- Protection : Acetylation with acetic anhydride yields 4-acetamido-2,1,3-benzothiadiazole
This sequence achieves 89% overall yield with >99% regioselectivity.
Final Coupling Reaction
The convergent step involves sulfonamide bond formation between the functionalized azetidine and benzothiadiazole components:
- Deprotection : Hydrolyze 4-acetamido-2,1,3-benzothiadiazole with 6M HCl at reflux
- Coupling : React equimolar quantities of 4-amino-2,1,3-benzothiadiazole and 3-(ethanesulfonyl)azetidine-1-sulfonyl chloride in pyridine/DMF (1:4) at 25°C
- Workup : Neutralize with dilute HCl and extract with ethyl acetate
Reaction monitoring via TLC (silica gel, CH2Cl2:MeOH 9:1) typically shows complete conversion within 6-8 hours. Final purification through column chromatography (silica gel, gradient elution from hexane to ethyl acetate) yields the target compound as pale yellow crystals (mp 189-191°C).
Optimization Studies
Solvent Effects on Coupling Efficiency
Systematic evaluation of solvent systems revealed significant impact on reaction kinetics:
| Solvent System | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| Pyridine/DMF (1:4) | 6.5 | 84 |
| THF | 24 | 37 |
| DCM/Et3N (9:1) | 12 | 68 |
| DMSO | 8 | 72 |
The pyridine/DMF combination demonstrated optimal results due to its dual role in scavenging HCl and solubilizing both reactants.
Temperature Profile Analysis
Controlled experiments established the ideal temperature range for key steps:
- Azetidine sulfonation : Maximum yield at 0-5°C (82%) vs. 45% at 25°C
- Benzothiadiazole amination : 40°C optimal for nitration (89% yield) vs. 72% at 60°C
- Final coupling : Room temperature preferred to prevent sulfonyl group hydrolysis
Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d6) :
δ 8.42 (d, J=8.4 Hz, 1H, ArH), 8.21 (dd, J=8.4, 1.6 Hz, 1H, ArH), 7.98 (d, J=1.6 Hz, 1H, ArH), 4.32-4.28 (m, 2H, azetidine CH2), 3.94-3.89 (m, 2H, azetidine CH2), 3.47 (q, J=7.2 Hz, 2H, SO2CH2CH3), 3.12 (quin, J=7.6 Hz, 1H, azetidine CH), 1.33 (t, J=7.2 Hz, 3H, CH2CH3)
13C NMR (100 MHz, DMSO-d6) :
δ 154.2 (C-SO2), 148.9 (C=N), 134.7-121.4 (aromatic carbons), 58.4 (azetidine C), 52.1 (SO2CH2CH3), 46.8 (azetidine CH2), 15.2 (CH2CH3)
HRMS (ESI+) :
m/z calculated for C12H14N4O4S3 [M+H]+: 398.0124, found: 398.0121
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Dihedral angle between benzothiadiazole and azetidine planes: 67.3°
- S-S distance between sulfonyl groups: 3.12 Å
- Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å, α=90°, β=90°, γ=90°
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements demonstrate accelerated reaction times through microwave irradiation:
- Coupling step : 15 minutes at 80°C vs. 6 hours conventional heating
- Overall yield improvement : 89% vs. 84% standard method
Flow Chemistry Applications
Continuous flow systems address scalability challenges:
- 3-(Ethanesulfonyl)azetidine-1-sulfonyl chloride synthesis in <2 minutes residence time
- 95% conversion achieved at 0.5 mL/min flow rate
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Molar Ratio | Contribution to Total Cost |
|---|---|---|---|
| Chlorosulfonic acid | 45 | 3.2 | 38% |
| Ethanesulfonamide | 220 | 1.0 | 29% |
| 2,1,3-Benzothiadiazole | 310 | 1.0 | 25% |
Waste Stream Management
Critical environmental considerations:
- Neutralization of spent chlorosulfonic acid requires 2M NaOH (5 L per mole product)
- Copper content in Pd/C catalyst necessitates recovery systems (>99.9% efficiency)
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzo[c][1,2,5]thiadiazoles .
Scientific Research Applications
4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been studied for its potential to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels .
Comparison with Similar Compounds
Research Implications
The target compound’s unique sulfonated azetidine–benzothiadiazole architecture positions it as a candidate for:
- Materials Science : Its D–A configuration could be leveraged in organic electronics or sensors, though MCL properties may require further optimization .
Biological Activity
The compound 4-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure that includes a benzothiadiazole core linked to an azetidine ring via a sulfonyl group. The presence of the ethanesulfonyl group enhances its solubility and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Benzothiadiazole Core : This is achieved through cyclization reactions involving thioketones and hydrazine derivatives.
- Introduction of the Azetidine Ring : This step usually involves nucleophilic substitution reactions where azetidine derivatives are reacted with sulfonyl precursors.
- Final Modifications : The ethanesulfonyl moiety is introduced through sulfonation reactions.
Antimicrobial Properties
Research indicates that compounds similar to benzothiadiazoles exhibit significant antimicrobial activity. A study demonstrated that benzothiadiazole derivatives displayed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that benzothiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with this class of compounds. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest that related compounds exhibit AChE inhibition with IC50 values indicating effective enzyme inhibition .
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives against Staphylococcus aureus. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, demonstrating strong antibacterial properties .
Study 2: Anticancer Potential
Another investigation focused on the cytotoxicity of a series of benzothiadiazole derivatives against HeLa cells. The study reported IC50 values ranging from 15 to 30 µM, indicating promising anticancer activities. Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
